molecular formula C23H29N3O2 B2553676 N'-(2,3-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955610-64-7

N'-(2,3-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2553676
CAS No.: 955610-64-7
M. Wt: 379.504
InChI Key: VWMXWBTZVOHXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,3-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.504. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agent Synthesis

Researchers have developed novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, aiming to discover new anticancer agents. These compounds were synthesized using a one-pot three-component method and evaluated for antitumor activities against various cancer cell lines, including A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma) cells. Pharmacological screening indicated that many compounds exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities comparable to the positive control, 5-fluorouracil (5-FU) (Fang et al., 2016).

Sleep-Wake Regulation Studies

In the context of sleep-wake regulation, orexins, peptides produced by lateral hypothalamic neurons, play a prominent role. Research involving the pharmacological blockade of orexin receptors has shown that selective antagonism of orexin-2 receptors (OX2R) decreases latency for persistent sleep and increases non-rapid eye movement and rapid eye movement sleep time. These findings suggest that OX2R blockade is sufficient to initiate and prolong sleep, which is consistent with the hypothesis of deactivation of the histaminergic system (Dugovic et al., 2009).

Myorelaxant Activity Evaluation

A study explored the myorelaxant activity of 7-substituted hexahydroquinoline derivatives on isolated rabbit gastric fundus. This research synthesized new methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates and evaluated their effects on rabbit gastric fundus smooth muscle strips. Some compounds demonstrated concentration-dependent relaxation, indicating their potential as myorelaxants (Gündüz et al., 2008).

Organic Light-Emitting Device (OLED) Applications

Research into novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device (OLED) applications has been conducted. These studies involved the design, synthesis, and characterization of D–π–A-structured fluorophores, revealing that certain compounds could emit standard-red fluorescence with satisfactory chromaticity, thus indicating their promise as standard-red light-emitting materials for OLED applications (Luo et al., 2015).

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-4-26-14-6-8-19-15-18(10-11-21(19)26)12-13-24-22(27)23(28)25-20-9-5-7-16(2)17(20)3/h5,7,9-11,15H,4,6,8,12-14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMXWBTZVOHXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.